2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride
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Overview
Description
2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzyl chloride with isopropylamine, followed by reduction and cyclization to form the indazole ring. The carboxylic acid group is then introduced through a series of reactions involving carboxylation and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the indazole ring.
Scientific Research Applications
2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(propan-2-yl)-2H-indazole-3-carboxylic acid
- 2-(propan-2-yl)-2H-indazole-5-carboxylic acid
- 2-(propan-2-yl)-2H-indazole-6-carboxylic acid
Uniqueness
2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. The position of the carboxylic acid group at the 7th position may confer distinct properties compared to other isomers, making it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride is a compound belonging to the indazole family, recognized for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14ClN2O2, with a molecular weight of approximately 244.7 g/mol. The compound features a bicyclic structure that includes a carboxylic acid functional group, which enhances its reactivity and biological activity. The presence of the isopropyl group increases its lipophilicity, potentially affecting its pharmacokinetic properties.
The biological activity of this compound may be attributed to its interaction with specific molecular targets within various biological pathways. Research indicates that it may exert effects by binding to enzymes or receptors, thereby modulating their activity. This mechanism can lead to diverse biological responses, including:
- Inhibition of microbial growth: The compound has shown promise in antimicrobial studies.
- Induction of apoptosis in cancer cells: Investigations suggest potential anticancer properties through mechanisms such as apoptosis induction.
Antimicrobial Activity
Studies have indicated that indazole derivatives exhibit significant antimicrobial activities. For instance, this compound has been evaluated for its effectiveness against various pathogens. The compound's structural features contribute to its ability to disrupt microbial cell functions.
Anticancer Properties
Research has highlighted the potential of this compound in cancer treatment. It has been shown to induce cell death in cancer cell lines through apoptotic pathways. The exact molecular targets involved in these processes are still under investigation but may include specific oncogenic pathways .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of this compound compared to other indazole derivatives:
Case Studies and Research Findings
Several studies have investigated the biological activity of indazole derivatives, providing insights into their therapeutic potential:
- Antimicrobial Studies : A series of indazole derivatives were tested against various microbes, demonstrating that structural modifications can significantly enhance antimicrobial efficacy.
- Anticancer Research : In vitro studies showed that certain indazoles could induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Effects : Related compounds have been reported to exhibit anti-inflammatory properties with promising IC50 values, indicating a potential therapeutic role in inflammatory diseases .
Properties
Molecular Formula |
C11H13ClN2O2 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
2-propan-2-ylindazole-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-7(2)13-6-8-4-3-5-9(11(14)15)10(8)12-13;/h3-7H,1-2H3,(H,14,15);1H |
InChI Key |
RNUPIBUOYFYOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C=CC=C(C2=N1)C(=O)O.Cl |
Origin of Product |
United States |
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